1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Vue d'ensemble

Description

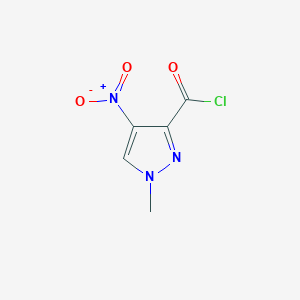

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the first position, a nitro group at the fourth position, and a carbonyl chloride group at the third position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fourth position.

Chlorination: The final step involves the introduction of the carbonyl chloride group at the third position. This is typically achieved by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous reagents such as nitric acid and thionyl chloride.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions (room temperature to 50°C) in the presence of a base like triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Amino Derivatives: Formed from the reduction of the nitro group.

Carboxylic Acids: Formed from the oxidation of the methyl group.

Applications De Recherche Scientifique

Biological Activities

1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride exhibits notable biological activities, particularly as a precursor for compounds that show antifungal and antibacterial properties. For instance, derivatives synthesized from this compound have been tested against various pathogens, demonstrating significant efficacy.

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit antifungal activity against phytopathogenic fungi. A study highlighted that specific pyrazole derivatives showed higher antifungal activity than traditional fungicides like boscalid, with effective concentration values (EC50) indicating their potential as agricultural fungicides .

Antibacterial Properties

Additionally, pyrazole derivatives have been reported to possess antibacterial properties. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Agrochemical Applications

In agriculture, this compound and its derivatives are being explored as potential agrochemicals. The ability to inhibit fungal growth makes these compounds suitable candidates for developing new fungicides. Their effectiveness against resistant strains of fungi is particularly noteworthy, as it addresses a critical need in crop protection strategies.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science. The incorporation of pyrazole moieties into polymers can impart unique properties such as increased thermal stability and improved mechanical strength. Research into the synthesis of polymeric materials containing pyrazole units is ongoing, with promising results in enhancing material performance .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 1-methyl-4-nitro-1H-pyrazole derivatives:

Mécanisme D'action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives. Additionally, the nitro group can undergo reduction to form amino derivatives, which can interact with biological targets such as enzymes and receptors.

Comparaison Avec Des Composés Similaires

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives:

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the nitro and carbonyl chloride groups, making it less reactive.

3-difluoromethyl-1-methylpyrazole-4-carbonyl chloride:

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar in structure but has a carboxylic acid group instead of a carbonyl chloride group, affecting its reactivity and use in synthesis.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a member of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a methyl group, a nitro group, and a carbonyl chloride functional group, has gained attention for its potential therapeutic effects, particularly in cancer treatment and other pharmacological applications.

The molecular formula of this compound is , with a molecular weight of approximately 189.56 g/mol. The presence of the carbonyl chloride group enhances its reactivity, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClN₃O₃ |

| Molecular Weight | 189.56 g/mol |

| Functional Groups | Methyl, Nitro, Carbonyl Chloride |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other pyrazole derivatives suggests that it may exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds containing the pyrazole scaffold have been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

Case Study: Cytotoxic Activity

A study evaluating several pyrazole derivatives found that three specific compounds demonstrated effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents. These compounds also induced apoptosis in MDA-MB-231 cells, enhancing caspase-3 activity significantly at higher concentrations .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, some studies report IC50 values for COX inhibition that surpass those of standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The carbonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to form adducts with various enzymes involved in cancer progression and inflammation.

- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand its efficacy better, it is beneficial to compare this compound with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-Methyl-5-nitro-1H-pyrazole | Anticancer, anti-inflammatory | Lacks carbonyl chloride |

| 1-Ethyl-4-nitro-1H-pyrazole | Anticancer | Ethyl group instead of methyl |

| 1-Methyl-4-amino-1H-pyrazole | Potentially less reactive | Amino group instead of nitro |

Propriétés

IUPAC Name |

1-methyl-4-nitropyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMNSQYPAHXNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.